molecular formula C11H16N2OS B2894637 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane CAS No. 1389617-98-4

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane

Cat. No.: B2894637
CAS No.: 1389617-98-4
M. Wt: 224.32
InChI Key: ORSJIQSXTAJDMZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a synthetic organic compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . This compound features a seven-membered azepane ring fused with a thiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane typically involves the reaction of 4-methylazepane with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane include:

This compound stands out due to its unique azepane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSJIQSXTAJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(CC1)C(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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